N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structural features, including benzyl, isobutyl, and nitro groups attached to the pyrimidine ring, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The benzyl, isobutyl, and nitro groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydride. Isobutylation can be performed using isobutyl bromide under similar conditions.
Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl and isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkylated or arylated pyrimidine derivatives.
Scientific Research Applications
N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the benzyl and isobutyl groups contribute to the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4-diamine: Lacks the methyl group at the 6-position.
N4-benzyl-N2-isobutyl-6-methyl-5-aminopyrimidine-2,4-diamine: Contains an amino group instead of a nitro group.
N4-benzyl-N2-isobutyl-6-methyl-5-chloropyrimidine-2,4-diamine: Contains a chloro group instead of a nitro group.
Uniqueness
N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, plays a crucial role in its redox behavior and potential therapeutic applications.
Properties
IUPAC Name |
4-N-benzyl-6-methyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11(2)9-18-16-19-12(3)14(21(22)23)15(20-16)17-10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEYEPFYQKGMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC(C)C)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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